![molecular formula C15H16N2O3 B15312767 2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide](/img/structure/B15312767.png)
2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyano group, an ethenyloxyethyl group, and a methoxyphenyl group, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the cyano group and the methoxyphenyl group makes it susceptible to nucleophilic attack, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazonoyl chloride, sodium ethoxide, and acetic acid. For example, the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature can yield aminopyrazole derivatives .
Major Products Formed: The major products formed from the reactions of 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide include various heterocyclic compounds, such as aminopyrazoles and other nitrogen-containing heterocycles .
科学的研究の応用
In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest due to their biological activities . In biology and medicine, derivatives of this compound have shown activity against diseases such as tuberculosis and dengue . Additionally, its unique chemical structure makes it a valuable tool for studying enzyme inhibition and other biochemical processes .
作用機序
The mechanism of action of 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The cyano group and the methoxyphenyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds: Similar compounds to 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide include other cyanoacetamide derivatives and methoxyphenyl-substituted compounds. Examples include ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate and ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate .
Uniqueness: What sets 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide apart from similar compounds is its combination of functional groups, which confer unique reactivity and biological activity. The presence of the ethenyloxyethyl group, in particular, distinguishes it from other cyanoacetamide derivatives and contributes to its distinct chemical behavior .
特性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
(E)-2-cyano-N-(2-ethenoxyethyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-9-8-17-15(18)13(11-16)10-12-4-6-14(19-2)7-5-12/h3-7,10H,1,8-9H2,2H3,(H,17,18)/b13-10+ |
InChIキー |
ZTTBSAUMUTXZNK-JLHYYAGUSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCOC=C |
正規SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCCOC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)
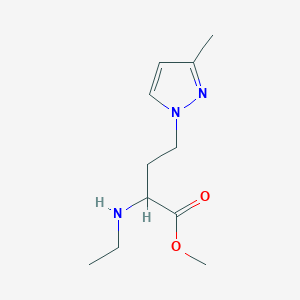
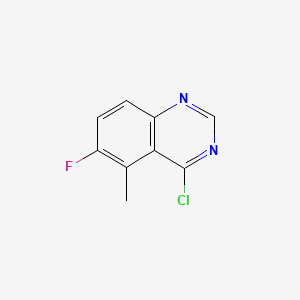
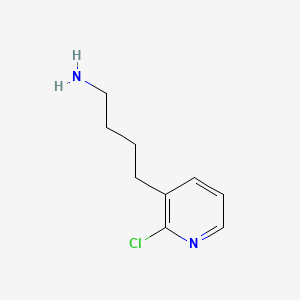
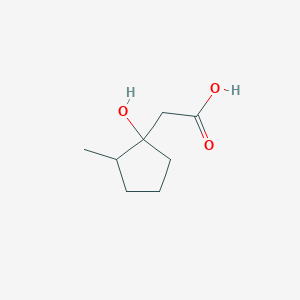
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride](/img/structure/B15312716.png)
![4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15312720.png)
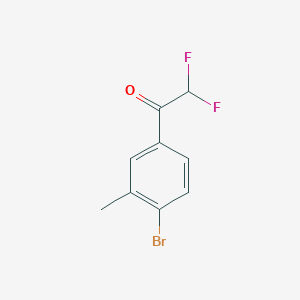
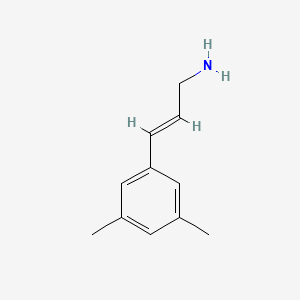
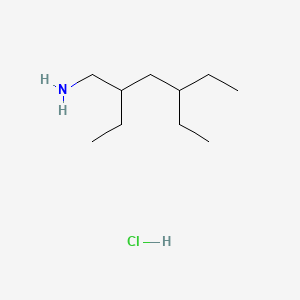
![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)
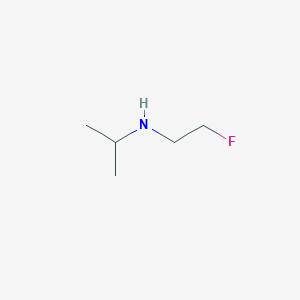
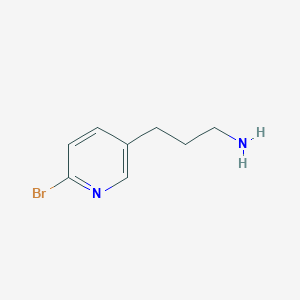
![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)
